Tropantiol

Übersicht

Beschreibung

Tropantiol ist eine chemische Verbindung mit der Summenformel C21H34ClN3S2. Es ist bekannt für seine Rolle als Chelatbildner, das heißt, es kann stabile Komplexe mit Metallionen bilden. Diese Eigenschaft macht es in verschiedenen wissenschaftlichen und industriellen Anwendungen nützlich .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tropantiol beinhaltet die Reaktion bestimmter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode umfasst die Reaktion einer chlorierten aromatischen Verbindung mit einem Thiol-haltigen Amin. Die Reaktion erfordert typischerweise einen Katalysator und wird unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Produktion von this compound unter Verwendung ähnlicher Synthesewege, jedoch mit optimierten Reaktionsbedingungen, zur Sicherstellung hoher Ausbeute und Reinheit, hochskaliert. Das Verfahren beinhaltet die Verwendung großer Reaktoren, präzise Temperatursteuerung und die kontinuierliche Überwachung der Reaktionsparameter .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tropantiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Es kann zu Thiolen und Aminen reduziert werden.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner funktionellen Gruppen durch eine andere ersetzt wird.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Thiole und substituierte aromatische Verbindungen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Uses

Tropantiol shows promise in pharmacology, particularly in the development of therapeutic agents. Its structural similarity to other tropane alkaloids positions it as a candidate for various pharmacological applications.

- Mydriatic Agent : this compound is primarily investigated for its use as a mydriatic agent in ophthalmology. It induces pupil dilation, facilitating better examination of the eye. Studies indicate that it can be effective when combined with other active pharmaceutical ingredients (APIs) like phenylephrine, enhancing the overall efficacy of mydriasis .

- Sialorrhea Treatment : Research has demonstrated that this compound can reduce sialorrhea (excessive salivation), particularly in patients with Parkinson’s disease. In a pilot study involving 19 patients, this compound administered buccally showed a significant decrease in saliva volume without adverse effects .

Diagnostic Applications

This compound has been explored as a diagnostic tool for Alzheimer’s disease. A study highlighted its potential to differentiate between patients with Alzheimer’s and those without cognitive impairments based on pupil dilation responses. This application is still under investigation, with mixed results reported in subsequent studies .

Pest Control

In agriculture, this compound and related compounds have been studied for their insecticidal properties. The mode of action involves disrupting the nervous system of pests, making it a potential candidate for developing environmentally friendly pesticides.

- Field Studies : Various field studies have indicated that this compound can effectively reduce pest populations while minimizing harm to beneficial insects. This characteristic is crucial for sustainable agricultural practices.

Plant Growth Regulation

This compound has also been examined for its role as a plant growth regulator. Its application can enhance growth rates and yield in certain crops by modulating hormonal pathways.

Polymer Chemistry

This compound's unique chemical structure allows it to be incorporated into polymers, potentially enhancing their properties.

- Biodegradable Plastics : Research indicates that incorporating this compound into biodegradable plastics can improve mechanical strength and thermal stability, making them suitable alternatives to conventional plastics .

Nanotechnology

In nanotechnology, this compound has been explored as a stabilizing agent for nanoparticles, contributing to the development of advanced materials with specific functionalities.

Table 1: Summary of Key Studies on this compound Applications

| Study | Application | Findings | Year |

|---|---|---|---|

| Scinto et al. | Alzheimer’s Diagnosis | Significant pupil dilation response in Alzheimer’s patients | 1997 |

| Pilot Study | Sialorrhea Treatment | Decreased saliva volume in Parkinson’s patients | 2021 |

| Field Study | Pest Control | Effective reduction of pest populations with minimal impact on beneficial insects | 2023 |

| Polymer Research | Material Science | Improved mechanical properties in biodegradable plastics | 2024 |

Wirkmechanismus

Tropantiol exerts its effects by forming stable complexes with metal ions. The chelation process involves the donation of electron pairs from the nitrogen and sulfur atoms in this compound to the metal ion, forming a stable ring structure. This interaction can affect the availability and reactivity of the metal ion in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethylendiamintetraessigsäure (EDTA): Ein weiteres bekanntes Chelatbildner, das in ähnlichen Anwendungen eingesetzt wird.

Diethylentriaminpentaessigsäure (DTPA): Wird in der medizinischen Bildgebung und in industriellen Anwendungen eingesetzt.

Dimercaptosuccinsäure (DMSA): Wird in der Chelattherapie bei Schwermetallvergiftungen eingesetzt

Einzigartigkeit von Tropantiol

This compound ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die es ermöglicht, hochstabile Komplexe mit bestimmten Metallionen zu bilden. Diese Eigenschaft macht es besonders nützlich in Anwendungen, bei denen Stabilität und Spezifität entscheidend sind .

Biologische Aktivität

Tropantiol, also known as this compound hydrochloride or TRODAT-1 hydrochloride, is a compound that has garnered attention for its biological activities, particularly in the context of chelation and microbial metabolism. This article explores the various aspects of its biological activity, supported by relevant data, case studies, and research findings.

1. Overview of this compound

This compound is a chelating agent, which means it has the ability to bind metal ions. This property is significant in various biological processes, including detoxification and bioremediation. The compound is derived from natural sources and has been studied for its potential therapeutic applications.

2. Biological Activities

This compound exhibits several biological activities that can be categorized as follows:

2.1 Chelation and Detoxification

- Mechanism : As a chelating agent, this compound binds to heavy metals, facilitating their excretion from the body. This property is particularly relevant in treating conditions associated with heavy metal toxicity.

- Research Findings : A study indicated that this compound could enhance the degradation of propanethiol (PT) in Pseudomonas putida S-1 by increasing the transcription levels of critical genes involved in PT catabolism .

2.2 Antimicrobial Activity

- Troponoid Family : this compound belongs to a broader class of compounds known as troponoids, which are recognized for their antibacterial and antifungal properties. These compounds have shown effectiveness against antibiotic-resistant bacteria .

- Case Studies : Research on troponoids has highlighted their potential as alternative antimicrobial agents in an era of rising antibiotic resistance.

3.1 Gene Expression and Microbial Metabolism

In a detailed study, the role of this compound in enhancing microbial degradation pathways was examined. The findings revealed that:

- Critical Genes : The genes pto (propanethiol oxidase) and sqor (sulfide-quinone oxidoreductase) were identified as key players in the PT catabolism pathway .

- Transcription Levels : Increasing the transcription levels of these genes significantly improved the degradation efficiency of PT by Pseudomonas putida S-1.

3.2 Comparative Biological Activity Table

4. Case Studies

Several case studies have highlighted the application of this compound in various contexts:

- Microbial Bioremediation : A study demonstrated that enhancing gene expression related to PT degradation led to improved bioremediation outcomes for environments contaminated with thiols .

- Therapeutic Applications : Although primarily studied for its chelating properties, ongoing research is exploring its potential use in treating conditions associated with heavy metal accumulation.

5. Conclusion

This compound presents a promising avenue for research due to its diverse biological activities, particularly in chelation and antimicrobial applications. The ability to enhance microbial degradation processes offers significant implications for environmental bioremediation strategies. Further studies are warranted to fully elucidate its mechanisms and potential therapeutic applications.

Eigenschaften

IUPAC Name |

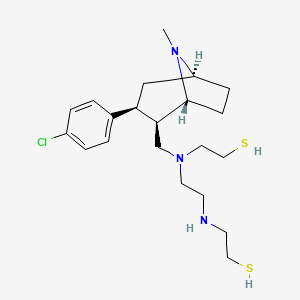

2-[2-[[3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34ClN3S2/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16/h2-5,18-21,23,26-27H,6-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLFSOZSLFKJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34ClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940523 | |

| Record name | 2-({2-[{[3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl}(2-sulfanylethyl)amino]ethyl}amino)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189950-11-6 | |

| Record name | 2-({2-[{[3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl}(2-sulfanylethyl)amino]ethyl}amino)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.